N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 905673-98-5
Cat. No.: VC7569397
Molecular Formula: C20H20FN3O3S2
Molecular Weight: 433.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905673-98-5 |
|---|---|
| Molecular Formula | C20H20FN3O3S2 |
| Molecular Weight | 433.52 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C20H20FN3O3S2/c1-13-5-2-3-12-24(13)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-4-7-17(18)28-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,23,25) |
| Standard InChI Key | WEFLUZCBZWXNTI-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Introduction
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The inclusion of fluorobenzo[d]thiazole and piperidine moieties in its structure suggests promising pharmacological potential.
Synthesis Pathway
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves:
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Formation of the Benzothiazole Core:
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Starting from 4-fluoroaniline, cyclization with sulfur-containing reagents (e.g., carbon disulfide or thiourea) produces the benzo[d]thiazole framework.
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Introduction of the Sulfonamide Group:
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Reaction of the benzothiazole derivative with sulfonyl chloride in the presence of a base forms the sulfonamide linkage.
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Coupling with Methylpiperidine:
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The final step involves coupling the sulfonamide intermediate with 2-methylpiperidine under suitable conditions (e.g., using coupling agents like EDC or DCC).
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This multi-step synthesis ensures high specificity and purity of the target compound.
Biological Activities
Preliminary studies on structurally related compounds suggest that N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide may exhibit:
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Antimicrobial Activity:
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Anticancer Potential:
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Enzyme Inhibition:
Molecular Docking Insights
Molecular docking studies have been conducted on related compounds to predict binding affinities to biological targets:
| Target Enzyme/Receptor | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Dihydrofolate Reductase | -8.5 | Hydrogen bonding with amide group; π-stacking with ring |
| Bacterial DNA Gyrase | -7.8 | Interaction via sulfonamide oxygen |
These findings indicate that the compound's structural features facilitate strong interactions with biological targets, supporting its pharmacological relevance .
Toxicity and Safety Profile
Although specific toxicity data for this compound is not available, studies on analogs suggest:
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Low toxicity in normal cell lines at therapeutic concentrations.
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Selectivity towards cancer cells over non-cancerous cells when tested in vitro .
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Potential for metabolic stability due to the presence of fluorine .
Further experimental validation is required to confirm these properties.
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